molecular formula C9H18N2O3S B2926710 N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide CAS No. 1119447-76-5

N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide

Cat. No.: B2926710
CAS No.: 1119447-76-5
M. Wt: 234.31
InChI Key: CPSZUJVUZDHXHY-UHFFFAOYSA-N
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Description

N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide typically involves the condensation of piperidine with an appropriate aldehyde or ketone, followed by reductive amination.

Industrial Production Methods

Industrial production of piperidine derivatives often employs multicomponent reactions and catalytic hydrogenation processes to achieve high yields and purity. The use of cost-effective and scalable methods is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide: shares similarities with other piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features and the resulting biological activities. Its combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications .

Properties

IUPAC Name

N-methyl-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3S/c1-10(15(2,13)14)8-9(12)11-6-4-3-5-7-11/h3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSZUJVUZDHXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCCCC1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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